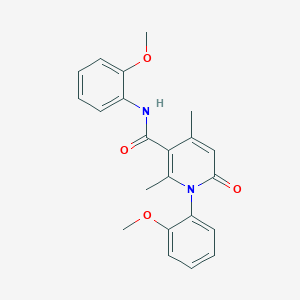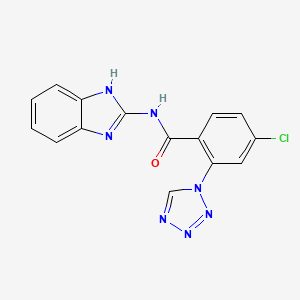![molecular formula C16H14N2O3 B6055325 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione CAS No. 39900-82-8](/img/structure/B6055325.png)
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. HPPD has a unique molecular structure that makes it a promising candidate for the development of new drugs and other useful compounds.
Wirkmechanismus
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to work by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione), which is involved in the biosynthesis of essential aromatic amino acids in plants and bacteria. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione induces apoptosis by activating caspase-dependent and independent pathways. In bacteria, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts cell membrane integrity and ultimately leads to cell death. In plants, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts chlorophyll synthesis and ultimately leads to plant death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent activity against cancer cells and other target organisms. 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of new drugs and other useful compounds based on the structure of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. Another area of interest is the optimization of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with aniline and subsequent oxidation with sodium hypochlorite. The final product is obtained through recrystallization and purification. This method has been optimized to yield 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral and antibacterial properties. In agrochemicals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In materials science, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
3-(2-hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDOHBYEMAATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570075 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
CAS RN |
39900-82-8 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)


![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)


![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)